molecular formula C23H21F3N2O4 B11228601 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11228601
M. Wt: 446.4 g/mol
InChI Key: IOGUKUTVMLSRDN-UHFFFAOYSA-N
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Description

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a unique combination of a benzodioxepin ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The benzodioxepin ring may interact with enzymes or receptors, while the indole moiety could engage in hydrogen bonding or π-π interactions with biological macromolecules . The trifluoroacetyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzodioxepin and indole moieties, along with the trifluoroacetyl group, makes N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE unique. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C23H21F3N2O4

Molecular Weight

446.4 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C23H21F3N2O4/c1-14(15-7-8-19-20(11-15)32-10-4-9-31-19)27-21(29)13-28-12-17(22(30)23(24,25)26)16-5-2-3-6-18(16)28/h2-3,5-8,11-12,14H,4,9-10,13H2,1H3,(H,27,29)

InChI Key

IOGUKUTVMLSRDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(F)(F)F

Origin of Product

United States

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